Glutaric anhydride
Description
Overview and Significance in Chemical Sciences
Glutaric anhydride (B1165640), a cyclic dicarboxylic anhydride with the chemical formula C₅H₆O₃, presents as an off-white or beige to light brown crystalline powder. lookchem.comseqens.com It is characterized by a six-membered ring containing two carbonyl groups. This structure makes it a versatile reagent in organic synthesis due to the electrophilic nature of its carbonyl groups, which readily react with nucleophiles. ontosight.ai
The significance of glutaric anhydride in the chemical sciences is broad, primarily serving as a crucial intermediate and building block in the synthesis of a wide array of chemical compounds. ontosight.aichemimpex.com Its applications span across various sectors including pharmaceuticals, polymers, and agrochemicals. chemimpex.comdatavagyanik.com In polymer chemistry, it is utilized as a monomer for producing polyesters and polyamides, contributing to enhanced flexibility and thermal stability of the resulting materials. ontosight.aichemimpex.com It also acts as a hardener in epoxy resins, improving their mechanical and thermal properties.
In the pharmaceutical industry, this compound is a key intermediate in the production of various drugs. lookchem.comseqens.com Its ability to form stable derivatives is leveraged in the development of drug delivery systems. chemimpex.com Furthermore, it finds use in the synthesis of corrosion inhibitors, surfactants, and as a food additive. lookchem.comchemimpex.com
Historical Context of this compound Research
Early research on this compound focused on its synthesis and fundamental reactivity. A common laboratory-scale synthesis involves the dehydration of glutaric acid, often using reagents like acetic anhydride. orgsyn.orgorgsyn.org Initial studies explored its reactions with simple nucleophiles, establishing its utility as an acylating agent.
The development of synthetic methodologies involving this compound has been a continuous area of investigation. For instance, historical methods for preparing derivatives like β-methylthis compound involved multi-step processes. orgsyn.org Over time, more efficient and scalable synthesis routes have been developed. chemicalbook.com Research in the mid-20th century documented procedures for synthesizing substituted glutaric anhydrides, such as α-phenylthis compound, highlighting its role in creating more complex molecular architectures. orgsyn.org
Current Research Landscape and Emerging Trends
The current research landscape for this compound is characterized by its application in advanced and sustainable technologies. A significant trend is the move towards bio-based production methods, with research focusing on using renewable feedstocks like agricultural waste and biomass to synthesize this compound, aligning with green chemistry principles. datavagyanik.com
In materials science, recent studies have explored the use of this compound in creating "smart" materials. For example, it has been incorporated into benzoxazine/epoxy copolymers to impart shape memory and self-healing properties. sigmaaldrich.com It is also being used to functionalize cellulose (B213188) for applications in packaging and biomedical materials, improving thermal stability. sigmaaldrich.com
A particularly active area of research is its use as an electrolyte additive in lithium-ion and sodium-ion batteries. lookchem.comseqens.comrsc.org Studies have shown that this compound can improve the electrode/electrolyte interface, leading to enhanced battery performance and cycle life. lookchem.comrsc.organl.gov Specifically, it can form a stable solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interface (CEI), which helps to suppress electrolyte decomposition and improve capacity retention. rsc.organl.gov
Furthermore, this compound continues to be a valuable tool in bioconjugation and the development of drug delivery systems. sigmaaldrich.com Research is ongoing to utilize its reactivity for attaching molecules to proteins and other biomolecules. mdpi.comebi.ac.uk
Interactive Data Tables
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₅H₆O₃ | nih.gov |
| Molecular Weight | 114.10 g/mol | nih.gov |
| Appearance | Off-white flakes or crystals | nih.gov |
| Melting Point | 50-55 °C | lookchem.com |
| Boiling Point | 150 °C at 10 mmHg | lookchem.com |
| CAS Number | 108-55-4 | chemimpex.com |
Table 2: Research Applications of this compound
| Application Area | Research Focus | Key Findings | References |
|---|---|---|---|
| Polymer Chemistry | Monomer for polyesters and polyamides | Enhances flexibility and durability. | ontosight.aichemimpex.com |
| Hardener for epoxy resins | Improves thermal stability and mechanical properties. | sigmaaldrich.com | |
| Pharmaceuticals | Intermediate in drug synthesis | Enables the creation of various active pharmaceutical ingredients. | lookchem.comchemimpex.com |
| Drug delivery systems | Forms stable derivatives for targeted delivery. | chemimpex.com | |
| Energy Storage | Electrolyte additive in batteries | Improves electrode/electrolyte interface and cycle life. | lookchem.comseqens.comrsc.organl.gov |
| Green Chemistry | Bio-based production | Development of sustainable synthesis from renewable feedstocks. | datavagyanik.com |
| Biomaterials | Modification of cellulose | Enhances thermal stability for packaging and biomedical uses. | sigmaaldrich.comresearchgate.net |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Glutaric acid |
| Acetic anhydride |
| β-Methylthis compound |
| α-Phenylthis compound |
| α-Phenyl-α-carbethoxyglutaronitrile |
| Benzenesulfinic acid sodium salt |
| Maleic anhydride |
| Diethyl malonate |
| Methyl crotonate |
| Bagasse |
| Cellulose |
| Hemicelluloses |
| Lignin (B12514952) |
| 1-allyl-3-methylimidazolium chloride |
| Lithium bis(trifluoromethanesulfonyl)imide |
| Lithium difluoro(oxalate)borate |
| Lithium hexafluorophosphate |
| Lithium tetrafluoroborate |
| Sodium hexafluorophosphate |
| Glycol dimethyl ether |
| Vinylidene carbonate |
| Doxorubicin (B1662922) hydrochloride |
| Fe₃O₄@SiO₂ magnetic nanoparticles |
| Benzoxazine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oxane-2,6-dione | |
|---|---|---|
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InChI |
InChI=1S/C5H6O3/c6-4-2-1-3-5(7)8-4/h1-3H2 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANNPISTIUFMLH-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC(=O)C1 | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID5044362 | |
| Record name | Glutaric anhydride | |
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Molecular Weight |
114.10 g/mol | |
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Physical Description |
Off-white flakes or crystals; [Alfa Aesar MSDS] | |
| Record name | Glutaric anhydride | |
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CAS No. |
108-55-4 | |
| Record name | Glutaric anhydride | |
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| Record name | Glutaric anhydride | |
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| Record name | GLUTARIC ANHYDRIDE | |
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| Record name | 2H-Pyran-2,6(3H)-dione, dihydro- | |
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| Record name | Glutaric anhydride | |
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| Record name | Glutaric anhydride | |
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| Record name | GLUTARIC ANHYDRIDE | |
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Synthetic Methodologies and Reaction Mechanisms of Glutaric Anhydride
Classical and Modern Synthesis Routes
The synthesis of glutaric anhydride (B1165640) can be achieved through several pathways, ranging from classical thermal methods to more contemporary, environmentally benign approaches.
Thermal Dehydration of Glutaric Acid
The most direct and classical method for synthesizing glutaric anhydride is the thermal dehydration of glutaric acid. This process involves heating the dicarboxylic acid, which leads to an intramolecular cyclization reaction and the elimination of a water molecule to form the stable six-membered anhydride ring.
The reaction is typically carried out at high temperatures, often in the range of 250–280 °C, under an inert atmosphere such as nitrogen to prevent oxidative side reactions. The stoichiometric equation for this transformation is:
C₅H₈O₄ (Glutaric Acid) → C₅H₆O₃ (this compound) + H₂O
To improve the energy efficiency of this method, catalysts can be employed. Sulfonic acids, like sulfuric acid or p-toluenesulfonic acid, are effective catalysts that lower the activation energy for the dehydration, allowing the reaction to proceed at significantly lower temperatures (150–200 °C) while maintaining high yields. The catalytic mechanism involves the protonation of a carbonyl oxygen on the glutaric acid by the sulfonic acid, which enhances the electrophilicity of the carbonyl carbon and facilitates the intramolecular nucleophilic attack by the second carboxylic acid group.
| Method | Temperature Range | Catalyst | Key Features |
| Uncatalyzed Thermal Dehydration | 250–280 °C | None | High energy input; requires inert atmosphere. |
| Catalyzed Dehydration | 150–200 °C | Sulfonic Acids (e.g., H₂SO₄, p-TsOH) | Lower reaction temperature; reduced energy consumption. |
Alternative Synthetic Pathways
Beyond the direct dehydration of its parent acid, this compound and its derivatives can be synthesized from various precursors.
A synthetic route to α-phenylthis compound starts from α-phenyl-α-carbethoxyglutaronitrile. The process involves the hydrolysis of the nitrile and ester groups using a mixture of hydrochloric acid and acetic acid under reflux conditions. This step yields α-phenylglutaric acid. The subsequent and final step is the cyclization of the resulting dicarboxylic acid by heating it with a dehydrating agent, such as acetic anhydride. The excess acetic anhydride is then removed by distillation to yield the desired α-phenylthis compound.
The synthesis of β-methylthis compound is achieved through the dehydration of β-methylglutaric acid. The precursor acid itself can be prepared through several methods, including the condensation of acetaldehyde (B116499) with cyanoacetamide. nih.gov Once β-methylglutaric acid is obtained, it is treated with a dehydrating agent like acetic anhydride and heated. This promotes the intramolecular cyclization to form β-methylthis compound, which can then be purified by distillation.
In recent years, there has been a significant push towards developing more environmentally friendly, or "green," synthetic methods. These approaches aim to reduce waste, eliminate the use of hazardous solvents, and improve energy efficiency.
Solvent-Free Synthesis: One green approach is the modification of the thermal dehydration of glutaric acid to be performed without any solvent. ebi.ac.ukacs.org This eliminates the need for potentially toxic organic solvents and simplifies product purification. Furthermore, research has demonstrated the synthesis of N-alkyl and N-arylimides from anhydrides, including this compound, using a solvent-free procedure catalyzed by TaCl₅-silica gel under microwave irradiation. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry to accelerate organic reactions. biosynth.com The synthesis of various compounds using this compound has been shown to be significantly faster under microwave conditions compared to conventional heating. fiveable.melibretexts.org For example, the preparation of imides from this compound and amines is highly efficient under microwave irradiation, often in solvent-free conditions, leading to high yields in very short reaction times. researchgate.net
Solid-Acid Catalysis: The use of heterogeneous solid-acid catalysts offers advantages in terms of catalyst recovery and reuse. Sulfated zirconia has been effectively used as a recyclable catalyst for the synthesis of symmetrical carboxylic anhydrides from their corresponding acids, including glutaric acid, under mild and solvent-free conditions. libretexts.org
| Green Synthesis Approach | Catalyst/Conditions | Advantages |
| Solvent-Free | Heat or TaCl₅-silica gel ebi.ac.ukresearchgate.net | Eliminates solvent waste, simplifies purification. |
| Microwave-Assisted | Microwave irradiation researchgate.netfiveable.melibretexts.org | Drastically reduced reaction times, increased yields. |
| Solid-Acid Catalysis | Sulfated zirconia libretexts.org | Recyclable catalyst, mild and solvent-free conditions. |
Mechanism of Action and Reactivity
The reactivity of this compound is fundamentally governed by the electrophilic nature of its two carbonyl carbons. The anhydride linkage creates significant partial positive charges on these carbons, making them susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for its extensive use in organic synthesis.
The general mechanism for the reaction of this compound with a nucleophile (Nu-H) is a nucleophilic acyl substitution . The reaction proceeds through a tetrahedral intermediate.
Nucleophilic Attack: The nucleophile attacks one of the electrophilic carbonyl carbons, breaking the π-bond of the carbonyl group and forming a tetrahedral alkoxide intermediate.
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbonyl group reforms, and the C-O bond of the anhydride ring cleaves, with the carboxylate group acting as the leaving group.
Proton Transfer: A final proton transfer step, often facilitated by a mild base like pyridine, neutralizes the product. mdpi.com
This mechanism underlies the most common reactions of this compound:
Hydrolysis: In the presence of water, this compound readily hydrolyzes to form glutaric acid. This reaction can be accelerated by acid or base catalysts. libretexts.org
Esterification: Alcohols react with this compound to open the ring and form a monoester of glutaric acid. ontosight.ai This reaction is fundamental to its use in modifying polymers like cellulose (B213188) and bagasse. ebi.ac.ukbiosynth.comontosight.ai
Amidation: Ammonia and primary or secondary amines react similarly to yield the corresponding glutaramide derivatives. libretexts.org This reaction requires two equivalents of the amine, as one equivalent is consumed to neutralize the carboxylic acid byproduct. libretexts.org
The six-membered ring of this compound is less strained than the five-membered rings of succinic or maleic anhydrides. This results in slightly slower but more controlled reactions with nucleophiles. Its reactivity makes it a valuable reagent for introducing a five-carbon chain with terminal functional groups, a property widely exploited in the synthesis of pharmaceuticals, polymers, and other fine chemicals.
Electrophilic Nature of Carbonyl Groups and Nucleophilic Attack
The chemical reactivity of this compound is fundamentally dictated by the electrophilic character of its carbonyl carbons. fiveable.me The polarization of the carbon-oxygen double bond results in a partial positive charge on the carbon atom and a partial negative charge on the oxygen atom, making the carbonyl carbon an attractive site for nucleophiles. libretexts.org This inherent polarity is central to the diverse reactions that this compound undergoes.
The principal mechanism for reactions involving this compound is nucleophilic acyl substitution . This process generally occurs via a two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.org
Nucleophilic Attack: A nucleophile attacks one of the electrophilic carbonyl carbons. This leads to the breaking of the carbon-oxygen π-bond and the formation of a tetrahedral intermediate where the oxygen atom carries a negative charge. fiveable.meyoutube.com
Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and in the process, a carboxylate group is expelled as a leaving group. masterorganicchemistry.comlibretexts.org
This mechanism is common for reactions with various nucleophiles, including water (hydrolysis), alcohols (alcoholysis), and amines (aminolysis). fiveable.melibretexts.org The rate and success of the nucleophilic attack depend on the strength and nature of the incoming nucleophile. fiveable.me
Ring-Opening Reactions with Nucleophiles (Amines, Alcohols)
The reaction of this compound with nucleophiles such as amines and alcohols is a classic example of nucleophilic acyl substitution, resulting in the opening of the anhydride ring to form dicarboxylic acid derivatives. ontosight.ai These reactions are fundamental in both polymer and pharmaceutical synthesis.
Reaction with Alcohols (Alcoholysis): When this compound reacts with an alcohol, the six-membered ring opens to form a monoester of glutaric acid. libretexts.orglibretexts.org The alcohol's oxygen atom acts as the nucleophile, attacking one of the carbonyl carbons. libretexts.org Subsequent proton transfer steps, often facilitated by a non-nucleophilic base like pyridine, lead to the final product. libretexts.org This reaction is a key step in creating functionalized esters and polymers. mdpi.com For instance, the esterification of bagasse with this compound proceeds via nucleophilic attack by the hydroxyl groups of the bagasse on the anhydride. mdpi.com
Reaction with Amines (Aminolysis): Similarly, amines react with this compound to yield amides. libretexts.org Ammonia, primary amines, and secondary amines can all serve as the nucleophile. libretexts.org The nitrogen atom of the amine attacks a carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the corresponding N-substituted glutaramide. Typically, two equivalents of the amine are used; one acts as the nucleophile, and the second acts as a base to neutralize the carboxylic acid formed, preventing the protonation of the reactant amine. libretexts.org
The reactivity of this compound in these ring-opening reactions is influenced by its structure. Its six-membered ring has moderate strain compared to the higher strain in five-membered rings like succinic anhydride, leading to slower but more controlled reactions.
Catalytic Reactions
Catalysts play a crucial role in expanding the synthetic utility of this compound, enabling reactions that are otherwise difficult or unselective. These include novel carbon-carbon bond-forming reactions and asymmetric transformations.
Nickel-Catalyzed Decarbonylative Alkylation
A significant advancement in the functionalization of this compound is its use in nickel-catalyzed decarbonylative alkylation. researchgate.net This reaction allows for the coupling of the anhydride with alkyl halides to form γ-alkylated carboxylic acids under mild conditions. researchgate.net The process involves the formal generation of a homoenolate equivalent from the anhydride. researchgate.net
The proposed catalytic cycle generally involves:
Oxidative addition of the Ni(0) catalyst into the anhydride ring.
Decarbonylation (loss of a carbon monoxide molecule) to form a nickelacyclobutane intermediate.
Reaction with an alkyl halide, often involving a single electron transfer (SET) process. researchgate.net
Reductive elimination to form the C(sp³)–C(sp³) bond and regenerate the active nickel catalyst. acs.org
This methodology has been shown to be effective for coupling with unactivated alkyl bromides and tolerates a wide range of functional groups. researchgate.net Compared to succinic anhydride, the use of this compound in these reactions provides access to higher homologues of alkylated acids. researchgate.net
Enantioselective Desymmetrization with Metal-Schiff Base Catalysts
The desymmetrization of meso-cyclic anhydrides, including this compound derivatives, is a powerful strategy for asymmetric synthesis, yielding chiral molecules from achiral starting materials. nih.govresearchgate.net This is often achieved through enantioselective ring-opening with an alcohol, catalyzed by a chiral catalyst. pnas.org
While cinchona alkaloids and their derivatives are prominent catalysts for this transformation, pnas.orgresearchgate.net the principle extends to metal-based chiral catalysts, including those involving Schiff bases. The catalyst creates a chiral environment that differentiates between the two enantiotopic carbonyl groups of the anhydride. pnas.orgacs.org
The mechanism can vary, but two primary pathways are considered:
General Base Catalysis: The chiral catalyst, often containing an amine moiety, acts as a general base, activating the alcohol nucleophile by deprotonation. core.ac.uknih.gov The resulting alkoxide then attacks one of the carbonyl groups preferentially. core.ac.uk Kinetic studies often support this mechanism for cinchona alkaloid-catalyzed alcoholysis. pnas.org
Nucleophilic Catalysis: The catalyst's nucleophilic site (e.g., an amine) attacks the anhydride to form a chiral acyl-ammonium or similar reactive intermediate. This intermediate is then attacked by the alcohol, leading to the product and regenerating the catalyst. core.ac.uknih.gov
DFT computational studies and kinetic experiments have been employed to elucidate the precise mechanism and the origin of enantioselectivity, highlighting how the catalyst's conformation and non-covalent interactions steer the reaction towards one enantiomer. researchgate.netacs.org
Wittig Reaction with this compound
The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds, typically involving the reaction of a phosphorus ylide (Wittig reagent) with an aldehyde or a ketone. Acid anhydrides, such as this compound, are generally not suitable substrates for the standard Wittig reaction.
The high reactivity of the phosphorus ylide, a strong nucleophile and base, leads to preferential reaction with the more electrophilic and less sterically hindered carbonyl groups of aldehydes and ketones. In the case of an acid anhydride, the ylide is more likely to act as a base, deprotonating the α-carbon, or to undergo a nucleophilic acyl substitution-type reaction rather than the desired olefination. The leaving group character of the carboxylate in the anhydride structure facilitates substitution over the formation of the oxaphosphetane intermediate required for the Wittig reaction. Consequently, literature describing the direct application of the Wittig reaction to this compound to form an exocyclic double bond is scarce, as other synthetic routes are more viable for achieving such transformations.
Castagnoli-Cushman Reaction
The Castagnoli-Cushman Reaction (CCR) is a powerful multicomponent reaction that utilizes cyclic anhydrides, including this compound, to synthesize substituted lactams. rsc.orgmdpi.com The reaction typically involves an imine (which can be pre-formed or generated in situ from an amine and an aldehyde) and a cyclic anhydride. rsc.org When this compound is used, the products are substituted δ-lactams (piperidin-2-ones). mdpi.comresearchgate.net
The most widely accepted mechanism for the CCR is a stepwise process: nih.gov
The anhydride enolizes, and the resulting enolate performs a Mannich-type addition to the protonated imine (iminium ion).
This addition forms an open-chain intermediate containing both a carboxylic acid and an amide function.
A subsequent intramolecular cyclization (transannular acylation) occurs, where the nitrogen atom attacks the carboxyl group, closing the ring and forming the final lactam product. acs.org
The reaction is known for its high diastereoselectivity, often favoring the formation of the trans-configured lactam product, although the stereochemical outcome can be influenced by reaction conditions, such as the solvent. rsc.orgresearchgate.net For example, using DMF as a solvent has been shown to increase the proportion of the cis-lactam isomer. rsc.org This reaction provides a convenient and atom-economical route to medicinally important heterocyclic scaffolds. rsc.orgmdpi.com
Interactive Data Tables
Table 1: Nucleophilic Ring-Opening Reactions of this compound
| Nucleophile | Product Type | General Reaction |
|---|---|---|
| Alcohol (ROH) | Monoester | This compound + ROH → Glutaric Acid Monoester |
| Amine (RNH₂) | Amide | This compound + 2 RNH₂ → N-Alkyl Glutaramide + RNH₃⁺ Carboxylate |
Table 2: Key Catalytic Reactions Involving this compound
| Reaction Name | Catalyst Type | Substrates | Product Type |
|---|---|---|---|
| Decarbonylative Alkylation | Nickel-based | This compound, Alkyl Halide | γ-Alkylated Carboxylic Acid |
| Enantioselective Desymmetrization | Chiral (e.g., Metal-Schiff Base, Cinchona Alkaloid) | This compound, Alcohol | Chiral Hemiester |
Synthesis of Lactams and Piperidones
The reaction of this compound with imines, known as the Castagnoli-Cushman Reaction (CCR), is a classical and effective method for the synthesis of piperidin-2-ones, which are δ-lactams. mdpi.comrsc.org This reaction typically involves the condensation of an imine with this compound to form a diastereomeric mixture of piperidones. mdpi.com The reaction proceeds through a Mannich-type mechanism, where the enol form of the anhydride attacks the iminium ion, followed by a transannular acylation to form the lactam ring. acs.orgacs.org
The scope of this reaction can be expanded by using substituted glutaric anhydrides, which allows for the introduction of additional functionality and the creation of multiple stereogenic centers in the piperidone ring. mdpi.com For instance, the use of 2-cyano-glutaric anhydrides in reactions with N-arylarylmethanimines leads to the formation of highly substituted 2-piperidinones with three new stereogenic centers, often with good diastereoselectivity. mdpi.com
Furthermore, transformations on the resulting piperidin-2-ones can yield a variety of new substituted derivatives. researchgate.net The reaction of this compound with substituted anilines can produce N-phenyl-piperidine-2,6-diones, which can be further modified. heteroletters.org
A variety of substituted piperidin-2-ones can be synthesized using this methodology. The following table provides examples of such syntheses.
| Anhydride/Precursor | Imine/Amine | Product | Yield (%) | Reference |
| This compound | N-benzylidenebenzylamine | (±)-trans-1-benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid | Major product | researchgate.net |
| 3-Aryl glutaric acids | Imines | 6-Oxo-2,4-diarylpiperidine-3-carboxylic acid | - | researchgate.net |
| 2-Cyano-glutaric anhydrides | N-arylarylmethanimines | Substituted 2-piperidinones | High | mdpi.com |
| This compound | Substituted anilines | N-phenyl-piperidine-2,6-diones | - | heteroletters.org |
| 3-Methylthis compound | 1,3-Azadienes | Acid-tethered allylic 2-oxopiperidines | - | cwu.edu |
Stereocontrol and Diastereoselectivity in Lactam Synthesis
The stereochemical outcome of the reaction between this compound and imines is a critical aspect, and significant research has been dedicated to controlling the diastereoselectivity of the resulting lactams. The formation of either cis or trans diastereomers is influenced by several factors, including the substitution on the anhydride ring, the structure of the imine, and the reaction conditions. rsc.orgacs.org
Substituents on the this compound ring play a crucial role in directing the stereochemistry of the reaction. For example, sulfonyl-substituted glutaric anhydrides have been shown to produce δ-lactams with high diastereoselectivity. acs.orgescholarship.orgacs.org Substituents at the 3- or 4-position of the this compound can induce high levels of stereocontrol. acs.orgescholarship.orgacs.org While the initial reaction may form carboxylic acid intermediates with modest diastereoselectivity, subsequent decarboxylation can lead to the formation of a single isomer of the sulfone lactam in high yield. acs.org Methyl-substituted sulfonyl glutaric anhydrides also provide trisubstituted δ-lactams with good diastereomeric ratios. acs.org
The reaction solvent has also been found to have a significant impact on the diastereomeric ratio of the products. While the Castagnoli-Cushman reaction traditionally yields the trans-configured lactam as the major product, conducting the reaction in N,N-dimethylformamide (DMF) instead of conventional solvents like toluene (B28343) or xylene has been shown to significantly increase the proportion of the cis-configured lactam. rsc.orggoogle.com This has allowed for the isolation and characterization of the less common cis isomers. rsc.org
The following table illustrates the effect of substituents and reaction conditions on the diastereoselectivity of lactam synthesis.
| This compound Derivative | Imine | Conditions | Product Diastereomeric Ratio (cis:trans) | Reference |
| 3-(Phenylsulfonyl)tetrahydro-2H-pyran-2,6-dione | Various imines | Acetonitrile (B52724), reflux | High diastereoselectivity for trans | acs.org |
| Methyl-substituted sulfone glutaric anhydrides | Various imines | - | Good diastereomeric ratios | acs.org |
| This compound | Various imines | DMF, 110 °C | Increased proportion of cis isomer | rsc.org |
| 3-Methylthis compound | 1,3-Azadienes | - | Predominantly one stereoisomer | cwu.edu |
The mechanism of stereocontrol is thought to involve a cyclic transition state in the initial Mannich-type reaction, where the facial selectivity is influenced by the substituents on the anhydride. acs.org In the case of sulfone-substituted anhydrides, the transition state is believed to be stabilized by hydrogen bonding to the sulfone group. acs.orgacs.org Computational studies have provided further insight into the mechanistic details and the origins of stereocontrol in these reactions. oregonstate.edu
Advanced Applications in Materials Science and Polymer Chemistry
Polymer Modification and Synthesis
Enhancement of Thermal Stability and Mechanical Properties
The incorporation of glutaric anhydride (B1165640) into polymer structures has been shown to significantly enhance their thermal and mechanical properties. When used as a co-monomer or a post-modification agent, it can increase the glass transition temperature (Tg), thermal stability, and mechanical strength of the resulting polymer. mdpi.comsigmaaldrich.com
For instance, in the context of epoxy resins, glutaric anhydride acts as a hardener, crosslinking the epoxy prepolymers to form a rigid, three-dimensional network. youtube.com This crosslinking restricts the mobility of the polymer chains, leading to a notable improvement in thermal stability. mdpi.comnih.gov Research on epoxy-anhydride vitrimers, a class of self-healing and recyclable polymers, has demonstrated that the use of this compound as a curing agent can yield materials with high glass transition temperatures, reaching up to 140 °C, and a storage modulus of approximately 2.5 GPa at room temperature. mdpi.comsigmaaldrich.comnih.gov These properties make them suitable for structural applications that require high-temperature performance. sigmaaldrich.comnih.gov
Similarly, the modification of biodegradable polyesters with anhydrides like maleic anhydride has been shown to improve their thermal stability by preventing the thermal degradation pathways that involve the formation of cyclic rings. su.ac.th While specific data for this compound in this exact application is less common in the provided context, the principle of enhancing thermal stability through anhydride modification is well-established. su.ac.thresearchgate.net
Table 1: Effect of this compound on Polymer Properties
| Polymer System | Role of this compound | Resulting Property Enhancement | Reference |
|---|---|---|---|
| Epoxy Resins | Curing Agent/Hardener | High Glass Transition Temperature (up to 140 °C), High Storage Modulus (~2.5 GPa) | mdpi.comsigmaaldrich.comnih.gov |
| Plant Oil-Derived Epoxies | Curing Agent | Production of hard and rigid materials | core.ac.uk |
| Poly(lactic acid) (PLA) Blends | Reactive Blending | Improved toughness through enhanced interfacial adhesion | researchgate.net |
| (Meth)acrylic Ester Polymers | Reactant | Formation of thermoplastic copolymers with high thermal decomposition temperatures | google.com |
Curing Agent in Epoxy Resins and Polyurethane Adhesives
This compound is a widely recognized curing agent for epoxy resins. youtube.com The curing process involves the ring-opening of the anhydride by hydroxyl groups present in the epoxy resin system, followed by the reaction of the newly formed carboxylic acid with the epoxy groups. mdpi.com This sequence of reactions leads to the formation of a highly crosslinked polyester (B1180765) network, which imparts desirable properties such as high thermal stability, good mechanical strength, and excellent electrical insulation to the cured resin. youtube.commdpi.com Anhydride-cured epoxy systems are known for their low curing shrinkage and long pot life, making them suitable for applications like large castings and electrical insulation. youtube.com
A significant application of this compound is in the formulation of high glass transition temperature (Tg) vitrimers. mdpi.comsigmaaldrich.comnih.gov Vitrimers are a class of polymers that behave like traditional thermosets at their service temperature but can be reprocessed and recycled at elevated temperatures due to dynamic covalent bond exchange reactions. nih.govresearchgate.net In epoxy-anhydride vitrimers, this compound is used to cure aminoglycidyl monomers. nih.govresearchgate.net The resulting networks exhibit high Tg values, up to 140 °C, making them suitable for high-temperature applications. mdpi.comsigmaaldrich.comnih.gov The presence of tertiary amine groups in the aminoglycidyl monomers can catalyze the transesterification reactions that enable the network rearrangement and recyclability. nih.govresearchgate.net
The dynamic nature of the ester bonds in this compound-cured epoxy networks is key to their recyclability and stress relaxation properties. nih.govresearchgate.net At elevated temperatures, above the topology freezing transition temperature (Tv), the transesterification reactions become significant, allowing the polymer network to rearrange and relax stress. mdpi.comsigmaaldrich.comnih.gov This property is crucial for the reprocessing and recycling of these materials; a cured vitrimer can be ground into a powder and then re-molded into a new part by applying heat and pressure. nih.govresearchgate.net Research has shown that epoxy-anhydride vitrimers based on diglycidyl ether of bisphenol A and this compound can achieve complete stress relaxation in a short time at elevated temperatures, for example, in just 3.6 minutes at 180 °C in some formulations. acs.org
Modification of Cellulose (B213188) and Lignin (B12514952)
This compound is an effective agent for the chemical modification of natural polymers like cellulose and lignin. This modification, typically an esterification reaction, can significantly alter the properties of these biopolymers, making them more suitable for various applications.
The modification of cellulose and lignin with this compound has been shown to improve their thermal stability and compatibility with other polymers in composite materials. For instance, the esterification of bagasse, a lignocellulosic material, with this compound increases its surface adhesion compatibility, which is beneficial for creating biocomposites and for potential biomedical applications like immobilizing peptides or proteins. mdpi.comnih.gov
The esterification of cellulose and lignin with this compound proceeds via a nucleophilic substitution reaction. mdpi.comnih.govresearchgate.net The hydroxyl groups present in cellulose and lignin act as nucleophiles, attacking one of the electrophilic carbonyl carbons of the this compound molecule. This leads to the opening of the anhydride ring and the formation of an ester linkage, with a pendant carboxylic acid group attached to the polymer backbone. cambridge.org
Studies on the esterification of bagasse in an ionic liquid medium have revealed the reactivity order of its components towards this compound to be lignin > hemicelluloses > cellulose. mdpi.comnih.gov Nuclear magnetic resonance (NMR) analysis has further shown that in lignin, the aliphatic hydroxyl groups are more readily esterified than the phenolic hydroxyls. mdpi.comnih.govresearchgate.net For cellulose and hemicelluloses, the primary hydroxyl groups are more reactive than the secondary ones. mdpi.comnih.govresearchgate.net The extent of esterification, measured as the percentage of substitution (PS), generally increases with a higher dosage of this compound. mdpi.com
Table 2: Reactivity of Bagasse Components with this compound
| Component | Reactivity Order | Preferred Reaction Site | Reference |
|---|---|---|---|
| Lignin | 1 | Aliphatic hydroxyls | mdpi.comnih.govresearchgate.net |
| Hemicelluloses | 2 | Primary hydroxyls | mdpi.comnih.govresearchgate.net |
| Cellulose | 3 | Primary hydroxyls | mdpi.comnih.govresearchgate.net |
Biodegradable Polymers and Composites
This compound is utilized in the synthesis of biodegradable polymers, contributing to the development of environmentally friendly materials. It serves as a monomer in the production of polymers like poly(ester amide)s (PEAs), which combine the favorable degradation characteristics of polyesters with the thermal and mechanical stability of polyamides. upc.edu These synthetic aliphatic polyesters are designed for applications where biocompatibility and biodegradability are crucial. upc.edumdpi.com
In the synthesis of PEAs, hydroxyamides can be formed from the reaction of this compound with aminoalcohols, which are then polymerized. upc.edu The resulting PEAs are semi-crystalline materials with varying molecular weights and melting points. upc.edu Furthermore, this compound is used to create anhydride-grafted compatibilizers for biocomposites. google.com These compatibilizers, which consist of biodegradable polymers modified with an anhydride group, improve the interface between a polymeric matrix and various fillers, such as agricultural residues or inorganic fillers, in biodegradable composites. google.com
Copolymers with (Meth)acrylic Esters
This compound is also used to create thermoplastic copolymers with (meth)acrylic esters. google.com These copolymers can be prepared by reacting a (meth)acrylic ester polymer with an imidization agent and an esterifying agent. google.com.na The resulting materials include this compound-methacrylic acid-N-methylglutarimide-methyl methacrylate (B99206) copolymers. cymitquimica.comcymitquimica.com These acrylic resins can exhibit high glass transition temperatures (above 120°C) and are noted for their non-birefringent properties, making them suitable for specific optical applications. google.com.na
Enhancement of Copolymers with Shape Memory and Self-Healing Properties
A significant application of this compound is in the functionalization of copolymers to impart smart properties like shape memory and self-healing. researchgate.net By incorporating this compound into bio-based benzoxazine/epoxy copolymers, for example, thermosets can be developed that exhibit these properties, which can be triggered by near-infrared (NIR) light without the need for fillers. researchgate.net
The mechanism for self-healing in these systems involves the formation of dynamic covalent bonds through transesterification reactions enabled by the this compound functionalities. researchgate.net When a crack occurs, NIR light provides a photothermal effect that induces crack closing due to the material's shape memory effect. researchgate.net This allows polymer chains to diffuse across the crack interface, where transesterification reactions heal the damage. researchgate.net
The content of this compound influences the material's properties. Increased this compound content can lead to higher crosslinking density, resulting in improved tensile strength and a higher glass transition temperature. researchgate.net Studies have shown that these functionalized copolymers can achieve a 100% shape recovery ratio within 20 seconds of NIR actuation and restore up to 94% of their storage modulus after 20 minutes of healing. researchgate.net
Table 2: Properties of this compound (GA)-Functionalized Self-Healing Copolymers
| Property | Performance Metric | Condition | Reference |
|---|---|---|---|
| Shape Recovery Ratio | 100% | Within 20 seconds of NIR actuation | researchgate.net |
| Restored Storage Modulus (Healing Efficiency) | 94% | After 20 minutes of NIR actuation | researchgate.net |
| Tensile Strength | Increased from 11 to 16 MPa | With increased GA content | researchgate.net |
| Glass Transition Temperature (Tg) | Increased from 72 to 150°C | With increased GA content | researchgate.net |
Advanced Functional Materials
Beyond polymer modification, this compound is a key component in the formulation of various advanced functional materials used across multiple industries. researchgate.net
Adhesives and Coatings
This compound is widely used in the formulation of adhesives and coatings, where it enhances performance properties like adhesion and durability. sarchemlabs.comchemimpex.com It functions as a curing agent for epoxy resins and in polyurethane adhesive systems. ontosight.aidatavagyanik.com In coatings and paints, it acts as a binder, providing excellent adhesion. ontosight.ai Its role as a crosslinking agent is crucial for improving the bonding capabilities and resistance of adhesives and sealants to environmental factors. sarchemlabs.comchemimpex.com The demand for this compound-based intermediates is growing, particularly in the automotive sector for lightweight resins and durable coatings used in electric vehicles and other components. datavagyanik.com
Corrosion Inhibitors
This compound serves as a key intermediate in the synthesis of advanced organic corrosion inhibitors. While not typically used in its original form, its derivatives, created through reactions with various nucleophiles, exhibit significant potential in protecting metallic surfaces from corrosive environments. The anhydride's ring structure is readily opened by amines, hydrazides, and other compounds to introduce carboxylic acid functionalities and other polar groups, which are crucial for the inhibitor's adsorption onto metal surfaces.
Research Findings on this compound Derivatives
Research has focused on synthesizing novel inhibitor molecules where this compound provides a flexible carbon chain and a terminal carboxyl group, enhancing the molecule's ability to form a protective film. This film acts as a barrier, isolating the metal from aggressive ions in the environment.
A notable area of investigation involves the reaction of this compound with hydrazide derivatives to form new diazine compounds. One such study focused on the synthesis of 5-nitro-3-[iminoaceto(hexahydrodiazepine-3,7-dione)-2-yl]-2-oxo indole, a compound prepared by reacting a 5-nitro isatin (B1672199) hydrazide derivative with this compound in glacial acetic acid. researchgate.net The resulting diazine derivative was evaluated as a corrosion inhibitor for carbon steel in a 3.5% NaCl solution, simulating seawater conditions.
Electrochemical studies, specifically potentiodynamic polarization, were conducted to determine the effectiveness of this this compound derivative. The results indicated that the compound functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. researchgate.net The inhibition is achieved through the adsorption of the inhibitor molecules onto the carbon steel surface, a process found to follow the Langmuir adsorption isotherm. researchgate.net
The inhibition efficiency (%IE) was observed to increase with higher concentrations of the inhibitor, reaching a maximum of 89.09% at a concentration of 20 parts per million (ppm) at 298 K. researchgate.net However, the efficiency was found to decrease as the temperature increased, suggesting that the primary mechanism of interaction is physisorption (physical adsorption). researchgate.net This process is typically reversible and involves weaker intermolecular forces between the inhibitor and the metal surface.
The detailed findings from the potentiodynamic polarization studies are summarized in the data tables below.
Interactive Data Table: Potentiodynamic Polarization Data for a this compound-Diazine Derivative on Carbon Steel in 3.5% NaCl
| Concentration (ppm) | Temperature (K) | Ecorr (mV) | Icorr (µA/cm²) | Inhibition Efficiency (%IE) | Source |
| Blank | 298 | -721 | 10.11 | - | researchgate.net |
| 5 | 298 | -716 | 2.91 | 71.22% | researchgate.net |
| 10 | 298 | -708 | 1.87 | 81.50% | researchgate.net |
| 20 | 298 | -701 | 1.10 | 89.09% | researchgate.net |
| 20 | 308 | -710 | 1.99 | 83.19% | researchgate.net |
| 20 | 318 | -718 | 3.11 | 73.71% | researchgate.net |
Interactive Data Table: Thermodynamic Parameters for the Adsorption of the this compound-Diazine Derivative on Carbon Steel
| Temperature (K) | ΔG°ads (kJ/mol) | ΔH°ads (kJ/mol) | ΔS°ads (J/mol·K) | Source |
| 298 | -16.11 | -29.14 | -43.72 | researchgate.net |
| 308 | -15.67 | -29.14 | -43.72 | researchgate.net |
| 318 | -15.23 | -29.14 | -43.72 | researchgate.net |
The negative values for the standard free energy of adsorption (ΔG°ads) indicate a spontaneous adsorption process. The negative value for the standard enthalpy of adsorption (ΔH°ads) confirms the exothermic nature of the adsorption, which is consistent with the observed decrease in inhibition efficiency at higher temperatures. researchgate.net
These findings underscore the role of this compound as a versatile building block for creating effective corrosion inhibitors. By incorporating it into larger molecular structures, researchers can develop compounds with tailored properties for specific industrial applications, particularly for protecting carbon steel in saline environments.
Applications in Medicinal Chemistry and Bioconjugation
Synthesis of Biologically Active Compounds
Glutaric anhydride (B1165640) serves as a crucial intermediate and building block in the synthesis of various pharmaceuticals and biologically active compounds. chemimpex.comnordmann.globalbayvillechemical.net It is frequently used in the production of glutaric acid-based pharmaceuticals, pesticides, and other specialty chemicals. bayvillechemical.netseqens.com The reactivity of the anhydride ring allows for its incorporation into larger, more complex molecular structures. For instance, glutaric anhydride participates in the Castagnoli-Cushman reaction (CCR) with imines to produce a variety of lactams, which are structural motifs present in many biologically relevant molecules. researchgate.netmdpi.com Specifically, reactions with 2-cyano-glutaric anhydrides and N-arylarylmethanimines can yield 2-piperidinones in high yields. mdpi.com This role as a foundational chemical unit makes it valuable in the development of new therapeutic agents. chemimpex.com
Bioconjugation and Biomolecule Modification
Bioconjugation involves the covalent linking of two molecules, at least one of which is a biomolecule, to create a new hybrid with combined properties. rsc.org this compound is a powerful tool in this field, used to modify biomolecules or to act as a linker, attaching biologically active compounds to carrier molecules. chemimpex.com These modifications are performed under mild conditions to preserve the integrity and function of the biomolecule. sigmaaldrich.com
The ε-amino group of lysine (B10760008) residues on the surface of proteins is a common target for chemical modification. mdpi.comresearchgate.net this compound reacts with these unprotonated amino groups, typically at a pH of 8.0 or higher, in a process called acylation. researchgate.net This reaction is significant because it changes the net charge of the lysine residue from positive (+1) to negative (-1) and increases the length of the side chain. nih.govnih.gov This charge reversal can lead to the dissociation of multimeric proteins and has been used to solubilize otherwise insoluble proteins. researchgate.net
Research has shown that this compound can effectively glutarylate lysine residues in proteins. A study on bovine liver glutamate (B1630785) dehydrogenase (GDH) demonstrated that treatment with this compound significantly increased the glutarylation level of multiple lysine residues. nih.gov The modification was compared to that achieved with the natural acylating agent, glutaryl-CoA, showing a noticeable overlap in the modified lysine residues. nih.gov Lysine glutarylation is now recognized as a post-translational modification (PTM) that can regulate metabolic processes and is reversible in vivo, with enzymes like SIRT5 acting as deglutarylases. nih.gov
| Modified Lysine Residue in GDH | Modification by this compound (0.16 mM) | Modification by Glutaryl-CoA (0.5 mM) |
|---|---|---|
| K110 | Yes | No |
| K171 | Yes | Yes |
| K183 | Yes | Yes |
| K187 | Yes | Yes |
| K191 | Yes | Yes |
| K390 | Yes | Yes |
| K418 | Yes | No |
| K503 | Yes | Yes |
| K527 | Yes | Yes |
Table 1. Comparison of glutarylated lysine residues in bovine glutamate dehydrogenase (GDH) after modification with this compound versus glutaryl-CoA, based on mass spectrometry analysis. nih.gov
This compound is a key component in the development of advanced drug delivery systems. chemimpex.comnih.gov It is used to modify carrier molecules, such as nanoparticles and dendrimers, to facilitate the controlled release and targeted delivery of therapeutic agents. sigmaaldrich.com
Researchers have developed this compound-functionalized magnetic nanoparticles (Fe3O4@SiO2-Glu) as a carrier for the anti-cancer drug doxorubicin (B1662922) hydrochloride (DOX). sigmaaldrich.com These nanoparticles, with sizes ranging from approximately 30 to 50 nm, possess a specific surface area of 62.6 m²/g. sigmaaldrich.comresearchgate.net The functionalization with this compound imparts a negative surface charge to the nanoparticles at pH values from 3 to 8.5. sigmaaldrich.comresearchgate.net This system demonstrates pH-controlled drug delivery; the adsorption efficiency of DOX onto the nanoparticles is high at physiological pH (7.4) but decreases significantly in acidic conditions, suggesting that the drug would be released in the acidic microenvironment of tumors. sigmaaldrich.com
| Parameter | Value/Finding |
|---|---|
| Nanoparticle Composition | Fe3O4@SiO2-Glu (this compound functionalized silica-coated magnetite) |
| Size Range | ~30 to 50 nm sigmaaldrich.comresearchgate.net |
| Specific Surface Area | 62.6 m²/g sigmaaldrich.comresearchgate.net |
| Adsorption Efficiency (pH 7.4, 303 K) | 92% sigmaaldrich.com |
| Adsorption Efficiency (pH 3.0) | 18% sigmaaldrich.com |
| Adsorption Kinetics Model | Pseudo-second-order sigmaaldrich.comresearchgate.net |
| Isothermal Adsorption Model | Freundlich sigmaaldrich.comresearchgate.net |
Table 2. Characteristics and doxorubicin adsorption performance of this compound-functionalized magnetic nanoparticles. sigmaaldrich.comresearchgate.net
To overcome cisplatin (B142131) resistance in cancer cells, Generation 5 Polyamidoamine (G5 PAMAM) dendrimers have been modified with this compound. nih.gov In one study, an average of 75 surface amino groups on the G5 dendrimer were converted to carboxylic acids using this compound (creating G5-GA75), which were then conjugated with the anticancer drug cisplatin. nih.gov This G5-GA75-cisplatin complex showed a platinum loading of 350±21 μg per 1 mg of the dendrimer and exhibited controlled, pH-dependent release of cisplatin. nih.gov
The complex demonstrated significantly greater anticancer activity against a cisplatin-resistant breast cancer cell line (MCF-7R) compared to free cisplatin. nih.gov This enhanced cytotoxicity was attributed to a 3 to 6 times higher intracellular accumulation of cisplatin, which overcame the resistance mechanism involving low expression of the copper transporter 1 (Ctr1) and high expression of the efflux pump ATP7B in the resistant cells. nih.gov These results indicate that glutaryl-modified G5 PAMAM dendrimers are a promising carrier for cisplatin in treating resistant cancers. nih.gov
| Treatment | Platinum Concentration | Cell Viability (%) after 96h |
|---|---|---|
| G5-GA75-cisplatin | 1 µg/ml | 27.47 ± 2.53% nih.gov |
| 3 µg/ml | 12.18 ± 0.65% nih.gov | |
| 5 µg/ml | 11.62 ± 0.84% nih.gov | |
| Free Cisplatin | 5 µg/ml | 46.33 ± 5.06% nih.gov |
Table 3. Cytotoxicity of G5-GA75-cisplatin complex versus free cisplatin in cisplatin-resistant MCF-7R breast cancer cells. nih.gov
The principles of using this compound for modification extend to the food industry for the delivery of bioactive compounds. researchgate.net Many beneficial food components, such as polyphenols and vitamins, are chemically unstable and have poor bioavailability, limiting their health benefits. researchgate.netrsc.org Encapsulation and controlled-release systems are being developed to protect these compounds from degradation during processing, storage, and digestion. researchgate.netresearchgate.net
This compound can be used to modify natural polymers, such as chitosan, to create effective carriers. researchgate.net These modified polymers can encapsulate bioactive nutrients, protecting them from the harsh environment of the gastrointestinal tract and allowing for targeted or controlled release. researchgate.net By enhancing the stability and bioavailability of these compounds, such delivery systems can improve their efficacy upon consumption. nih.govmdpi.com
Analytical Techniques and Characterization in Research
Spectroscopic Methods
Spectroscopic techniques are indispensable for elucidating the molecular structure of glutaric anhydride (B1165640) and confirming its successful functionalization in various reactions.
FT-IR Spectroscopy for Functionalization Confirmation
Fourier-transform infrared (FT-IR) spectroscopy is a primary tool for verifying the incorporation of glutaric anhydride into other molecules. The presence of characteristic absorption bands confirms the success of esterification or other modification reactions.
When this compound reacts to form an ester, new peaks appear in the FT-IR spectrum. For instance, in the esterification of starch, the appearance of new absorption peaks around 1733 cm⁻¹ (attributed to C=O stretching vibration) and 1555 cm⁻¹ (ascribed to free -COO- antisymmetric stretching vibration) indicates the successful introduction of this compound into the starch molecules. ijournals.cn Similarly, during the curing of epoxy resins with this compound, the disappearance of anhydride carbonyl bands at approximately 1860 and 1778 cm⁻¹ and the emergence of a new ester carbonyl band at 1740 cm⁻¹ confirm the reaction. mdpi.com A broad absorption band around 3482 cm⁻¹, associated with the formation of hydroxyl groups, is also observed. mdpi.com
In the functionalization of cellulose (B213188), FT-IR spectra demonstrate the successful grafting of this compound. nih.govresearchgate.net The esterification of bagasse, a complex lignocellulosic material, with this compound is also confirmed by FT-IR, showing an increased intensity of the C=O stretching band at 1729 cm⁻¹. mdpi.com
Interactive Table:
Characteristic FT-IR Peaks for this compound Functionalization| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |
|---|---|---|---|
| Anhydride C=O | ~1860, ~1778 | Disappears upon reaction | mdpi.com |
| Ester C=O | ~1740, ~1733 | Appears after esterification | ijournals.cnmdpi.com |
| Carboxylate (-COO-) | ~1555 | Appears after reaction | ijournals.cn |
NMR Spectroscopy for Structural Analysis and Degree of Substitution
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the chemical structure of this compound derivatives and is used to determine the degree of substitution (DS). researchgate.netresearchgate.net
In the analysis of esterified bagasse, ¹H NMR spectra show new peaks at 1.75, 2.26, and 2.36 ppm, which are assigned to the glutaryl protons, confirming the esterification. mdpi.com The corresponding ¹³C NMR spectrum shows new signals at 20.34, 33.14, 173.02, and 174.43 ppm, attributed to the glutaryl carbons, further verifying the reaction. mdpi.com These NMR analyses have indicated that in lignocellulosic materials, the primary hydroxyl groups in cellulose and hemicelluloses are more reactive than the secondary hydroxyls, and lignin's aliphatic hydroxyls are the first to be esterified. mdpi.comebi.ac.uk
NMR is also crucial for determining the amount of this compound units in copolymers. google.com For instance, in copolymers with methyl methacrylate (B99206), ¹³C NMR analysis can quantify the mole percentage of anhydride groups. google.com The structures of newly synthesized compounds derived from reactions with this compound are often established using a combination of 1D and 2D NMR techniques. ebi.ac.uk
UV-Vis Spectroscopy
UV-Vis spectroscopy is another analytical tool used in the study of this compound, primarily for quantitative analysis and to monitor reactions. This compound itself can be detected by UV at specific wavelengths. For instance, in HPLC analysis, a detection wavelength of 220 nm is commonly used. sielc.com Another method specifies a detection wavelength of 210 nm. whuznhmedj.com
Studies on the optical properties of various organic acids in aqueous solutions have included glutaric acid, the hydrolysis product of the anhydride. copernicus.org The absorbance spectra in the UV region show distinct features for different acids, which is fundamental for their detection and quantification in mixtures. copernicus.org In the development of nanoparticles, UV-visible spectrophotometry has been used alongside FT-IR to confirm the successful synthesis of functionalized particles. nih.gov
Chromatographic Techniques
Chromatography is essential for separating components in a mixture, making it ideal for assessing the purity of this compound and quantifying it in various samples.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purity determination of this compound and its related compounds. sielc.com Reverse-phase (RP) HPLC is a common approach.
One established HPLC method uses a C18 column with a mobile phase consisting of methanol (B129727) and a 0.1% phosphoric acid solution (3:97 v/v) at a flow rate of 0.9 mL/min and a column temperature of 30°C. whuznhmedj.com This method effectively separates succinic acid and adipic acid, which are potential impurities in this compound. whuznhmedj.com Another simple method employs a mobile phase of acetonitrile (B52724) and water, allowing for UV detection at 220 nm. sielc.com For applications requiring mass spectrometry compatibility, formic acid can be used in place of phosphoric acid. sielc.com
HPLC is also crucial for monitoring the progress of reactions involving this compound. For example, in the synthesis of N-glutaryl darunavir (B192927), HPLC was used to track the reaction between darunavir and this compound over time, with chromatographic conditions including a reversed-phase C8 column and a mobile phase of acetonitrile and water (50:50, v/v). researchgate.net
Interactive Table:
HPLC Methods for this compound Analysis| Column Type | Mobile Phase | Detection Wavelength | Application | Reference |
|---|---|---|---|---|
| Newcrom R1 (RP) | Acetonitrile, Water | 220 nm | Separation and analysis | sielc.com |
| Waters Symmetry C18 | Methanol, 0.1% Phosphoric Acid (3:97) | 210 nm | Purity, detection of related acids | whuznhmedj.com |
Thermal Analysis
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to investigate the thermal properties of this compound and its polymers, including melting point, glass transition temperature, and thermal stability.
This compound has a melting point of approximately 55-57°C. biosynth.comavantorsciences.com DSC analysis of cellulose functionalized with this compound revealed dehydration occurring between 17°C and 134°C and a glass transition temperature in the range of -30°C to -20°C. nih.govresearchgate.net The subsequent decomposition phases, including fusion and depolymerization, occur at higher temperatures, from 195°C to 374°C. nih.govresearchgate.net
TGA is used to assess the thermal stability of polymers containing this compound. For example, copolymers of this compound show high thermal decomposition temperatures, with a 1% weight loss occurring at temperatures at least 100°C above their glass transition temperatures, indicating good thermal stability. google.com In the study of polyesters modified with this compound, TGA was performed at a heating rate of 10°C per minute in air to determine decomposition temperatures. akjournals.com Similarly, the thermal properties of polyethers derived from the polymerization of cyclohexene (B86901) oxide and this compound showed high thermal stability up to 387°C in TGA curves. researcher.life
Interactive Table:
Thermal Properties of this compound and Derivatives| Material | Analytical Method | Property | Value/Range | Reference |
|---|---|---|---|---|
| This compound | - | Melting Point | 55-57°C | biosynth.comavantorsciences.com |
| Functionalized Cellulose | DSC | Dehydration | 17-134°C | nih.govresearchgate.net |
| Functionalized Cellulose | DSC | Glass Transition (Tg) | -30 to -20°C | nih.govresearchgate.net |
| Functionalized Cellulose | DSC | Decomposition | 195-374°C | nih.govresearchgate.net |
| This compound Copolymers | TGA | Thermal Stability | High, 1% weight loss >100°C above Tg | google.com |
Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways
Thermogravimetric Analysis (TGA) is a key technique used to assess the thermal stability of materials containing this compound. google.comresearchgate.net By monitoring the change in mass of a sample as it is heated at a controlled rate, TGA can pinpoint the temperatures at which decomposition begins. google.com
In the context of polymer chemistry, TGA has been used to study epoxy-anhydride networks. For instance, research on aminoglycidyl resins cured with this compound revealed that the thermal stability of the resulting vitrimers is influenced by the stoichiometric ratio of the reactants and the presence of a catalyst. mdpi.com Non-catalyzed systems exhibited higher thermal stability, which was attributed to a greater degree of homopolymerization. mdpi.com Specifically, the initial weight loss temperature for non-catalyzed systems was around 320°C, which decreased to approximately 280°C with the addition of a Zn(acac)₂-H₂O catalyst. mdpi.com
Similarly, studies on bio-based thermosets have utilized TGA to evaluate the impact of this compound on the thermal properties of the final product. researchgate.net Research on kraft lignin (B12514952) modified with various anhydrides, including a close structural relative, succinic anhydride, has also employed TGA to demonstrate an increase in thermal stability at the major decomposition temperature. ncsu.edu
The data from TGA is often presented as a curve of weight loss versus temperature, with the first derivative of this curve (DTG) highlighting the temperatures of maximum decomposition rates. ncsu.edu This information is vital for determining the suitable temperature range for the application of lignin-reinforced composites. ncsu.edu
| System | Initial Weight Loss Temperature (Ti) | Weight Loss at 900°C (w900) |
|---|---|---|
| Non-catalyzed 3-DGOA/Glutaric Anhydride | ~320°C | 11% |
| Catalyzed 3-DGOA/Glutaric Anhydride (Zn(acac)₂-H₂O) | ~280°C | 23% |
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the heat flow into or out of a sample as a function of temperature or time. filab.frtorontech.com It is widely used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of polymers and other materials. torontech.comwikipedia.org
In research involving this compound, DSC is instrumental in characterizing the properties of polymers where it is used as a hardener or modifier. For example, in the study of epoxy-anhydride vitrimers, DSC was used to determine the glass transition temperature, which is crucial for defining the service temperature of the material. mdpi.com The research found that the Tg of networks formed by curing aminoglycidyl monomers with this compound could be as high as 140°C in non-catalyzed systems. mdpi.com
DSC has also been employed to study biobased thermosets. In a study on thermosets made from epoxidized linseed oil, adipic acid, and this compound, DSC analysis showed that increasing the this compound content led to an increase in both the total heat released during the curing reaction and the glass transition temperature. researchgate.net Similarly, research on modified kraft lignin demonstrated that esterification with anhydrides like succinic anhydride could increase the Tg, suggesting a broader application temperature range for the resulting composites. ncsu.edu
| Polymer System | Effect of this compound | Key Finding | Reference |
|---|---|---|---|
| Aminoglycidyl Resin/Glutaric Anhydride Vitrimers | Hardener | Achieved a high Tg of 140°C in non-catalyzed systems. | mdpi.com |
| Epoxidized Linseed Oil/Adipic Acid/Glutaric Anhydride Thermosets | Curing Agent | Increased this compound content raised the Tg and heat of reaction. | researchgate.net |
Microscopic and Surface Analysis
Understanding the morphology and surface composition of materials is crucial for optimizing their performance. Microscopic and surface analysis techniques provide detailed insights into the structure and elemental makeup of this compound-modified surfaces.
Scanning Electron Microscopy (SEM) for Morphology
Scanning Electron Microscopy (SEM) is a versatile technique that provides high-resolution images of a sample's surface topography. hbku.edu.qamicrobenotes.com By scanning the surface with a focused beam of electrons, it generates signals that reveal information about the sample's surface features. hbku.edu.qa
In the context of battery research, SEM has been used to examine the morphology of electrodes cycled with and without this compound as an electrolyte additive. northwestern.edu In one study, pristine LiNi₀.₅Mn₀.₃Co₀.₂O₂ electrodes showed smooth primary particles. northwestern.edu After cycling in a baseline electrolyte, dark patches indicative of electrolyte decomposition were observed. northwestern.edu However, electrodes cycled with 0.5 or 1.0 wt% this compound exhibited only small, island-like deposits, suggesting that the additive helps to mitigate extensive decomposition on the electrode surface. northwestern.edu
SEM is also employed in the study of modified starches. For instance, research on cassava starch modified with this compound used SEM to observe changes in the surface morphology of the starch granules, indicating that the modification reaction occurred on both the surface and the interior of the granules. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) for Elemental Analysis and Surface Composition
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top few nanometers of a material's surface. thermofisher.comeag.com
XPS has been instrumental in elucidating the role of this compound as an electrolyte additive in lithium-ion batteries. Studies have shown that this compound decomposes on the cathode surface, leading to changes in the surface chemistry. northwestern.eduresearchgate.net For example, XPS analysis of LiNi₀.₅Mn₀.₃Co₀.₂O₂ cathodes cycled with this compound revealed an increase in oxygen-containing species and a decrease in lithium fluoride (B91410) (LiF) species on the surface compared to electrodes cycled in a baseline electrolyte. northwestern.edu Specifically, the C 1s spectrum showed an increase in C-O and C=O species, and the O 1s spectrum indicated a significant increase in oxygen-containing species in the 531.0–535.0 eV range. northwestern.edu These findings suggest the formation of a protective film derived from the decomposition of this compound. northwestern.eduacs.org
In another application, XPS was used to confirm the covalent immobilization of peptides onto oxidized titanium surfaces, where this compound served as a linking agent. nih.govkcl.ac.uk The analysis verified that the modifications to the surface composition were consistent with the intended chemical reactions. nih.govkcl.ac.uk
| Electrolyte Additive | C 1s (%) | O 1s (%) | F 1s (%) | P 2p (%) |
|---|---|---|---|---|
| 1.0 wt% this compound | 64.02 | 23.29 | 10.82 | 1.88 |
| 0.5 wt% this compound | 61.55 | 17.67 | 19.12 | 1.65 |
| Baseline (No Additive) | 62.11 | 10.64 | 25.80 | 1.45 |
| Pristine | 66.26 | 4.67 | 29.07 | — |
Rheological and Mechanical Property Evaluation
The rheological and mechanical properties of materials are critical for their practical application. This compound can significantly influence these properties when used as a component in polymer systems.
Research has shown that this compound acts as an effective hardener in epoxy-based composites, enhancing their thermal stability and mechanical properties. In the development of biobased thermosets from epoxidized linseed oil, varying the ratio of adipic acid to this compound allowed for the tuning of mechanical properties, ranging from soft and flexible to hard and brittle materials. researchgate.net Specifically, as the this compound content increased, the Young's modulus rose from 25 MPa to 1477 MPa, and the tensile strength increased from 10.3 MPa to 25.7 MPa, while the elongation at break decreased. researchgate.net
Furthermore, the modification of starches with this compound has been shown to significantly improve viscosity and rheological properties. researchgate.net In one study, dually modified hydroxypropyl-glutaric anhydride starch exhibited a paste viscosity that was 6.72 times that of hydroxypropyl starch alone. researchgate.net The rheological behavior of modified starches is an important consideration for their use as thickeners in various applications. researchgate.net
Electrochemical Characterization in Battery Systems
In the field of energy storage, this compound has emerged as a promising electrolyte additive for improving the performance of lithium-ion and sodium-ion batteries. northwestern.eduseqens.comacs.orgrsc.org Electrochemical characterization techniques are essential for evaluating its impact on battery performance.
Studies have shown that this compound can act as a bifunctional additive, forming protective films on both the anode and cathode surfaces. northwestern.edursc.org Linear scan voltammetry has revealed that it preferentially oxidizes before the standard carbonate-based electrolyte, helping to passivate the cathode surface. northwestern.eduresearchgate.net This leads to improved cycling performance and capacity retention. northwestern.eduacs.org For example, in graphite/LiNi₀.₅Mn₀.₃Co₀.₂O₂ full cells, the addition of 0.5 and 1.0 wt% this compound resulted in significantly better capacity retention over 117 cycles compared to the baseline electrolyte. northwestern.edu
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Reaction Mechanisms and Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the reactivity and intrinsic properties of glutaric anhydride (B1165640). These calculations can model the electronic structure of the molecule to predict its behavior in chemical reactions.
One of the key reactions of glutaric anhydride is its hydrolysis to form glutaric acid. researchgate.netlibretexts.org Theoretical calculations can elucidate the mechanism of this ring-opening reaction. By modeling the potential energy surface, researchers can identify the transition states and intermediates involved as a water molecule attacks one of the carbonyl carbons. These calculations help in determining the activation energy of the hydrolysis process, providing a quantitative measure of the anhydride's reactivity towards water. For instance, studies on similar anhydrides have shown how computational models can predict reaction pathways and the energies associated with them. rsc.orgpennylane.ai
Quantum chemical methods are also employed to predict various molecular properties of this compound. Properties such as molecular weight, polar surface area, and formal charge are routinely computed to build a comprehensive chemical profile. nih.gov Such calculated descriptors are crucial for understanding the molecule's physical characteristics and its potential interactions in various chemical environments.
Below is a table of computationally derived properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₆O₃ | nbinno.com |
| Molecular Weight | 114.10 g/mol | nih.govnbinno.com |
| Exact Mass | 114.031694049 Da | nih.gov |
| Topological Polar Surface Area | 43.4 Ų | nih.gov |
| Heavy Atom Count | 8 | nih.gov |
| Formal Charge | 0 | nih.gov |
| Complexity | 114 | nih.gov |
| Isotope Atom Count | 0 | nih.gov |
| Defined Atom Stereocenter Count | 0 | nih.gov |
| Undefined Atom Stereocenter Count | 0 | nih.gov |
| Defined Bond Stereocenter Count | 0 | nih.gov |
| Undefined Bond Stereocenter Count | 0 | nih.gov |
| Covalently-Bonded Unit Count | 1 | nih.gov |
| Compound Is Canonicalized | Yes | nih.gov |
This data is computationally generated and sourced from PubChem. nih.gov
Furthermore, theoretical calculations are vital in the study of polymerization reactions involving this compound. For example, in the ring-opening polymerization of anhydrides, DFT can be used to model the initiation, propagation, and termination steps. These models can predict the regioselectivity and stereoselectivity of the polymerization, offering guidance for the synthesis of polymers with desired properties.
Modeling of Molecular Interactions
The modeling of molecular interactions is crucial for understanding how this compound behaves in solution and in the presence of other chemical species. Techniques such as molecular dynamics (MD) simulations and quantum chemical models are used to study these non-covalent interactions. scispace.comnih.gov
In the context of its applications, the interaction of this compound with nucleophiles like alcohols and amines is of significant interest. nbinno.com Modeling these interactions can reveal the preferred binding modes and the nature of the intermolecular forces, such as hydrogen bonds and van der Waals forces, that govern the initial stages of a reaction.
A practical example of the importance of these interactions is the use of this compound in pH-triggered gelation. rsc.org In such systems, the hydrolysis of the anhydride slowly releases glutaric acid, causing a gradual decrease in the pH of the solution. This controlled pH change can then induce the self-assembly of other molecules to form a gel. Modeling the interaction of this compound with water molecules is the first step to understanding the kinetics of this hydrolysis, which in turn controls the rate of gel formation. rsc.org
Molecular dynamics simulations can be employed to study the behavior of this compound in a solvent box, providing a dynamic picture of its solvation and its interactions with surrounding molecules. These simulations can calculate properties like the radial distribution function, which gives insight into the structuring of the solvent around the anhydride molecule.
Computational studies on the polymerization of similar anhydrides, such as phthalic anhydride, with other monomers demonstrate how modeling can predict the copolymerization behavior. mdpi.com These studies often involve calculating the interaction energies between the different monomers and the growing polymer chain to understand the reaction kinetics and the resulting polymer microstructure. Such approaches could be applied to this compound to predict its behavior in copolymerization reactions, aiding in the design of new polymeric materials.
Environmental Considerations in Glutaric Anhydride Research
Green Chemistry Principles in Synthesis and Application
The twelve principles of green chemistry serve as a framework for developing more environmentally benign chemical processes. In the context of glutaric anhydride (B1165640), these principles are applied to both its synthesis and its use in various applications, aiming to reduce hazards, improve energy efficiency, and utilize renewable resources.
Synthesis:
Traditional synthesis of glutaric anhydride often involves high temperatures or hazardous reagents. Modern research emphasizes greener alternatives that address these shortcomings.
Energy Efficiency and Catalysis: High-temperature dehydration of glutaric acid requires significant energy input, with temperatures reaching 250–280°C. To mitigate this, catalyzed dehydration methods using sulfonic acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) have been developed. google.com These catalysts lower the reaction temperature to 150–200°C, resulting in energy savings of approximately 40%. An even more energy-efficient method is azeotropic solvent-assisted dehydration, which further reduces the temperature to 120–160°C and can achieve energy savings of up to 60%.
Waste Prevention and Safer Solvents: A key green chemistry principle is the prevention of waste. researchgate.netkahedu.edu.in Some of the most advanced methods for this compound synthesis are solvent-free and catalyst-free, completely eliminating certain waste streams. researchgate.netresearchgate.net For example, the surface functionalization of cellulose (B213188) with this compound has been successfully performed without solvents or catalysts. researchgate.net While the high-temperature synthesis method is solvent-free, it generates higher CO₂ emissions due to its energy intensity. The azeotropic method, although it uses solvents like toluene (B28343) or xylene, incorporates solvent recovery to reduce hazardous waste.
Use of Renewable Feedstocks: A significant trend is the shift toward producing this compound from renewable feedstocks like agricultural waste and biomass, moving away from petrochemical dependence. datavagyanik.com This aligns with the green chemistry goal of using renewable resources. kahedu.edu.in Major chemical companies are investing in pilot plants for bio-based this compound production to meet rising demand for sustainable chemicals, driven by regulations and corporate ESG (Environmental, Social, and Governance) goals. datavagyanik.com Bio-based this compound is increasingly used in applications where green credentials are valued, such as in pharmaceuticals and electronics. datavagyanik.com
Application:
This compound's reactivity is being harnessed in applications that promote environmental sustainability.
Biodegradable Polymers: When used to modify natural polymers like cellulose, this compound can enhance their biodegradability, making them more suitable for environmentally friendly materials.
Bio-based Thermosets: It serves as a curing agent for epoxidized plant oils, such as linseed oil, to produce bio-based thermoset resins. researchgate.net These materials have a high renewable content and can be designed for recyclability, contributing to a circular economy by reducing landfill waste. researchgate.netresearchgate.net
Safer Chemical Alternative: In some applications, this compound is being investigated as a safer and greener alternative to other chemicals. For instance, it has been compared favorably to succinic anhydride for the carboxylation of cellulose, as it is more stable and requires less energy for melting. researchgate.net
Solvent Recovery and Waste Reduction
Minimizing waste is a critical aspect of sustainable chemical manufacturing. For this compound, this involves efficient solvent recovery systems and innovative approaches to waste stream utilization.
The azeotropic dehydration method is a prime example of integrated solvent recovery. In this process, a solvent such as toluene or xylene is used to form a low-boiling azeotrope with the water produced during the reaction. This water is continuously removed using a Dean-Stark trap, and the solvent is condensed and returned to the reactor. This technique allows for greater than 95% of the solvent to be recovered and reused after distillation, significantly reducing hazardous solvent waste. Patents also describe processes where the addition of an organic solvent that can be recovered reduces both energy consumption and cost. google.com
Beyond solvent recovery, waste reduction is also achieved by repurposing byproducts from other industrial processes. One notable example is the recovery of dicarboxylic acids, including glutaric acid (the precursor to this compound), from the waste byproduct streams of adipic acid manufacturing. google.com This turns a waste product into a valuable chemical feedstock, embodying the principles of a circular economy. Furthermore, the development of recyclable epoxy resins that use this compound as a hardener provides an end-of-life solution for these materials, allowing the polymer matrix to be broken down and recycled, which mitigates plastic waste. researchgate.net
Comparative Environmental Impact Studies
A direct comparison of the primary synthesis methods for this compound reveals clear environmental trade-offs:
High-Temperature Dehydration: This solvent-free method avoids solvent waste but has a significant environmental impact due to high energy consumption (250–280°C) and associated CO₂ emissions.
Catalyzed Dehydration: Operating at lower temperatures (150–200°C), this method reduces energy demand. The environmental impact is further minimized by using small quantities (0.3–0.5 wt%) of low-toxicity catalysts.
Azeotropic Dehydration: This method has the lowest energy footprint, running at 120–160°C. Its primary environmental advantage is the reduction of hazardous waste through highly efficient solvent recovery (>95%).
Another comparative LCA study involving thermoplastic starch found that using succinic anhydride (a closely related dicarboxylic anhydride) as a co-plasticizer had a comparable environmental impact to conventional glycerol-based plasticization, suggesting its viability as a sustainable alternative. mdpi.comresearchgate.net These comparative analyses are crucial for guiding research and industrial practices toward the most genuinely sustainable options, ensuring that a shift to "green" alternatives results in a net environmental benefit. researchgate.net
Data Tables
Table 1: Comparative Analysis of this compound Synthesis Methods
| Synthesis Method | Typical Temperature Range (°C) | Energy Efficiency | Key Environmental Impact |
|---|---|---|---|
| High-Temperature | 250–280 | High energy input | No solvent waste, but higher CO₂ emissions. |
| Catalyzed | 150–200 | ~40% energy savings vs. high-temp. | Minimal, low-toxicity catalyst usage. |
Table 2: Typical Performance Metrics for Azeotropic Dehydration Synthesis
| Solvent | Catalyst | Temperature (°C) | Time (hours) | Yield (%) | Solvent Recovery (%) |
|---|---|---|---|---|---|
| Toluene | Sulfuric acid | 120 | 18 | 97 | >95 |
| Xylene | Sulfuric acid | 160 | 3 | 99 | >95 |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1,5-pentanediol |
| Acetic acid |
| Acetic anhydride |
| Adipic acid |
| Adiponitrile |
| Aminocaproic acid |
| Benzene (B151609) |
| Carbon dioxide |
| Cellulose |
| Citric acid |
| Cyclohexanol |
| Cyclohexanone |
| Diethyl ether |
| Dimethyl adipate |
| Dimethyl glutarate |
| Dimethyl succinate |
| Epoxidized linseed oil |
| Ethanol |
| Ether-ethyl acetate |
| Ethylene oxide |
| Glutaric acid |
| This compound |
| Glycerol |
| Hexane |
| Hydrochloric acid |
| Lactic acid |
| Maleic anhydride |
| Methanol (B129727) |
| N-methylpyrrolidone |
| N-vinylpyrrolidone |
| Nitric acid |
| p-Toluenesulfonic acid |
| Petroleum ether |
| Phenylsulfonic acid |
| Phosgene |
| Phosphorus pentoxide |
| Polylactic acid |
| Propylmagnesium bromide |
| Sodium chloride |
| Succinic acid |
| Succinic anhydride |
| Succinonitrile |
| Sulfuric acid |
| Tetrahydrofuran |
| Thionyl chloride |
| Toluene |
| Urea |
| Water |
| Xylene |
| Zinc glutarate |
| α-phenylglutaric acid |
| α-phenyl-α-carbethoxyglutaronitrile |
Comparative Research with Analogous Cyclic Anhydrides
Comparison with Succinic Anhydride (B1165640)
Glutaric anhydride and succinic anhydride are both cyclic anhydrides derived from dicarboxylic acids, but they differ fundamentally in their ring structure, which significantly impacts their chemical behavior. This compound possesses a six-membered ring, whereas succinic anhydride has a five-membered ring. fiveable.me This difference in ring size is a critical determinant of their relative stability and reactivity.
Reactivity and Ring Strain:
The reactivity of cyclic anhydrides is closely linked to the strain within their ring structures. fiveable.me Combustion analysis reveals that the six-membered ring of this compound is considerably more strained than the five-membered ring of succinic anhydride. acs.orgnih.gov The strain energy for this compound is reported to be 19.4 kJ/mol, while for succinic anhydride, it is only 3.3 kJ/mol. acs.orgnih.gov This substantial difference in ring strain (16.1 kJ/mol) makes this compound more prone to ring-opening reactions. acs.orgnih.gov
Computational modeling further supports this trend, showing a greater energy difference between the closed-ring (anhydride) and open-chain (diacid) forms for this compound compared to succinic anhydride. acs.org This inherent reactivity makes this compound systems more susceptible to gelation, both through physical interactions and covalent cross-linking, particularly in reactions with polymers like cellulose (B213188). acs.orgnih.gov In contrast, the lower reactivity of succinic anhydride means that gelation is less common. acs.org
Applications:
The structural difference also influences their utility in chemical synthesis. When used for chemical modification, such as grafting onto polymer chains, this compound provides a longer, more flexible alkyl spacer compared to succinic anhydride. taylorandfrancis.com In certain multicomponent reactions, such as the Castagnoli-Cushman reaction, both anhydrides are generally less reactive than other analogues like homophthalic anhydride, often requiring more forceful reaction conditions. nih.govmdpi.com
| Property | This compound | Succinic Anhydride | Reference |
|---|---|---|---|
| Ring Size | 6-membered | 5-membered | fiveable.me |
| Ring Strain Energy | 19.4 kJ/mol | 3.3 kJ/mol | acs.orgnih.gov |
| Computed Ring-Opening Energy Difference | 40.0 kJ/mol | 27.8 kJ/mol | acs.org |
| Relative Reactivity | Higher, more prone to ring-opening | Lower, more stable ring | acs.orgnih.gov |
Comparison with Homophthalic Anhydride
Homophthalic anhydride, which contains a benzene (B151609) ring fused to the anhydride ring, exhibits markedly different reactivity compared to this compound. This is most evident in cycloaddition and multicomponent reactions.
Reactivity in the Castagnoli-Cushman Reaction:
The Castagnoli-Cushman reaction, which synthesizes substituted lactams from an imine and an anhydride, serves as a clear benchmark for their differing reactivities. acs.orgmdpi.com Homophthalic anhydride is significantly more reactive than both glutaric and succinic anhydrides in this transformation. nih.govrloginconsulting.com It can react readily with imines at ambient temperatures. rloginconsulting.com In stark contrast, reactions involving this compound often require harsh thermal conditions, such as refluxing in high-boiling solvents like xylene (140 °C) for extended periods. nih.govmdpi.com
This heightened reactivity is attributed to the structure of homophthalic anhydride, which possesses a functional group capable of facilitating the formation of an enolate at one end, a key intermediate in the reaction mechanism. rloginconsulting.com The presence of electron-donating substituents on the imine enhances its nucleophilicity, favoring the reaction, while the structure of homophthalic anhydride itself promotes the necessary subsequent cyclization steps. mdpi.com In reactions with less reactive imines, such as those derived from trifluoroacetaldehyde, homophthalic anhydride can still yield the desired product, whereas glutaric and succinic anhydrides may fail or lead to alternative products. nih.govmdpi.com
| Anhydride | Typical Reaction Conditions with Imines | Relative Reactivity | Reference |
|---|---|---|---|
| This compound | Forcing conditions (e.g., reflux in xylene at 140°C) | Low | nih.govmdpi.com |
| Homophthalic Anhydride | Readily reacts at ambient temperature | High | rloginconsulting.com |
Influence of Ring Size and Substituents on Reactivity and Applications
The chemical behavior of cyclic anhydrides is profoundly influenced by two main factors: the size of the anhydride ring and the nature of any substituents on that ring. fiveable.memdpi.com
Influence of Ring Size:
Ring size directly correlates with ring strain, which in turn governs reactivity. numberanalytics.com For simple cyclic anhydrides, an increase in ring size from five to seven carbons leads to a progressive increase in strain and, consequently, a higher propensity for ring-opening. acs.orgnih.gov
Five-membered rings (e.g., Succinic Anhydride): These are relatively stable with low ring strain. acs.orgnih.gov The internal bond angles are close to the ideal tetrahedral angle, minimizing angle strain. saskoer.ca
Six-membered rings (e.g., this compound): These rings exhibit significantly more strain than their five-membered counterparts. acs.orgnih.gov This is partly due to the planar C–O–C=O group, which imparts torsional strain and bond distortion to the ring. acs.org
Seven-membered rings (e.g., Adipic Anhydride): These are even more strained and highly reactive. acs.org The addition of another carbon atom further increases bond distortion, making the ring more susceptible to opening, sometimes even spontaneously without a catalyst. acs.org
This trend is quantified by the energy difference between the cyclic anhydride and its corresponding open-chain diacid form, which increases with ring size. acs.org This predictable reactivity allows for the selection of an appropriate anhydride for specific applications, such as controlling the rate of polymer modification or initiating polymerization. acs.orgnih.gov
| Anhydride | Ring Size | Computed Ring-Opening Energy Difference (kJ/mol) | Relative Reactivity | Reference |
|---|---|---|---|---|
| Succinic Anhydride | 5-membered | 27.8 | Low | acs.org |
| This compound | 6-membered | 40.0 | Medium | acs.org |
| Adipic Anhydride | 7-membered | 79.5 | High | acs.org |
Influence of Substituents:
Substituents on the anhydride ring can alter its electronic or steric properties, thereby modifying its reactivity. numberanalytics.com Electron-withdrawing groups, for example, can make the carbonyl carbons more electrophilic and thus more susceptible to nucleophilic attack. mdpi.com In the context of the Castagnoli-Cushman reaction, succinic anhydrides bearing electron-withdrawing substituents react much faster because the substituent helps to stabilize the enolate intermediate formed during the cyclization step. mdpi.com Conversely, bulky steric groups can hinder the approach of a nucleophile, slowing down the reaction rate. numberanalytics.com
Future Research Directions and Challenges
Optimization of Synthesis and Processing Parameters
The industrial-scale production of glutaric anhydride (B1165640) predominantly relies on the dehydration of glutaric acid. google.com Current research is geared towards optimizing this process to enhance yield, purity, and cost-effectiveness. Key areas of investigation include the development of more efficient catalysts and the refinement of reaction conditions.
One promising approach involves the use of heterogeneous catalysts, such as sulfated zirconia, which can facilitate the reaction under mild, solvent-free conditions. ajol.info This method not only improves reaction efficiency but also simplifies product isolation and allows for catalyst recycling, contributing to a more sustainable manufacturing process. ajol.info Further research into catalyst design and reaction engineering is expected to lead to even more efficient and environmentally friendly synthesis routes.
Another area of focus is the transition from batch to continuous flow reactors. Continuous flow processes offer several advantages, including better process control, improved heat and mass transfer, and enhanced safety. The azeotropic removal of water, a critical step in driving the dehydration reaction, can be effectively integrated into a continuous flow setup, potentially leading to higher yields and reduced production costs.
The table below summarizes key parameters and findings in glutaric anhydride synthesis.
| Parameter | Traditional Method | Optimized Method | Key Findings |
| Catalyst | None or homogeneous acid | Sulfated Zirconia | Catalyst can be recycled; solvent-free conditions. ajol.info |
| Temperature | 250–280°C | 40°C ajol.info | Lower temperature reduces energy consumption and thermal degradation. ajol.info |
| Reaction Time | 3–6 hours | 2 hours ajol.info | Faster reaction kinetics lead to increased throughput. ajol.info |
| Yield | 80–85% | Up to 87% ajol.info | Optimized conditions can lead to higher product yields. ajol.info |
| Process | Batch | Continuous Flow Potential | Continuous flow offers better control and scalability. |
Development of Novel Formulations and Derivatives
The reactivity of the anhydride ring in this compound makes it an ideal starting point for the synthesis of a wide array of derivatives with tailored properties. chemimpex.comontosight.ai Researchers are actively exploring new formulations and derivatives to meet the demands of various applications, from pharmaceuticals to advanced materials.
A significant area of research is the synthesis of glutarimide (B196013) derivatives, which have shown promise as herbicides. google.com By reacting this compound with different amine compounds, novel glutarimide structures with potent and selective herbicidal activity can be created. google.com This opens up possibilities for developing new crop protection agents with improved efficacy and environmental profiles.
Another exciting frontier is the development of γ-amino acid and γ-lactam derivatives from meso-glutaric anhydrides. nih.gov These compounds are of considerable medicinal interest, and recent breakthroughs have enabled their divergent synthesis from a common intermediate. nih.gov This strategy allows for the efficient production of a variety of biologically active molecules, including active pharmaceutical ingredients (APIs). nih.gov
Furthermore, the modification of natural polymers like agar (B569324) with this compound is being investigated to create novel biomaterials. nih.gov This modification can enhance properties such as water absorption and gel strength, making the resulting materials suitable for applications in drug delivery and tissue engineering. nih.gov
The following table highlights some of the novel derivatives being developed from this compound.
| Derivative Class | Synthetic Approach | Potential Applications |
| Glutarimide Derivatives | Reaction with amines followed by dehydration cyclization. google.com | Herbicides with high selectivity and potency. google.com |
| γ-Amino Acids and γ-Lactams | Organocatalytic desymmetrization and subsequent rearrangement. nih.gov | Active Pharmaceutical Ingredients (APIs). nih.gov |
| Modified Natural Polymers | Esterification of polymers like agar. nih.gov | pH-sensitive drug delivery systems, biomaterials. nih.govunibo.it |
| Functionalized Piperidines | Annulation with 1,3-azadienes. cwu.edu | Medicinally relevant chemical entities. cwu.edu |
Expanding Applications in Emerging Technologies
The unique chemical properties of this compound and its derivatives are paving the way for their use in a variety of emerging technologies. google.comcwu.edu From energy storage to advanced polymer systems, researchers are finding innovative ways to leverage the versatility of this compound.
In the field of energy storage, this compound is being investigated as an electrolyte additive in lithium-ion and sodium-ion batteries. researchgate.netrsc.org Studies have shown that it can improve the stability of the electrode-electrolyte interface, leading to enhanced cycling performance and capacity retention. acs.orgresearchgate.net Specifically, it helps in the formation of a stable solid electrolyte interphase (SEI) on the anode, which is crucial for battery longevity. researcher.life
This compound is also playing a key role in the development of "smart" polymers and vitrimers. Vitrimers are a class of polymers that can be reprocessed and healed like thermoplastics while retaining the mechanical properties of thermosets. This compound can be used as a hardener in epoxy-based vitrimers, contributing to high glass transition temperatures and efficient stress relaxation. sigmaaldrich.commdpi.com This makes them suitable for applications requiring high-performance, self-healing materials. sigmaaldrich.com
Furthermore, the development of bio-based plastics is another promising area. Recent research has demonstrated the copolymerization of this compound with other bio-derived monomers to create chemically recyclable polyesters. nih.gov These materials offer a sustainable alternative to traditional plastics like PVC and polystyrene. nih.gov
The table below showcases some of the emerging applications of this compound.
| Technology Area | Role of this compound | Key Research Findings |
| Energy Storage | Electrolyte additive in Li-ion and Na-ion batteries. researchgate.netrsc.org | Improves cycling stability and capacity retention by forming a stable SEI. acs.orgresearchgate.netresearcher.life |
| Smart Polymers | Hardener in epoxy-based vitrimers. sigmaaldrich.commdpi.com | Creates high-performance, self-healing materials with high glass transition temperatures. sigmaaldrich.com |
| Bio-based Plastics | Monomer in the synthesis of recyclable polyesters. nih.gov | Offers a sustainable alternative to conventional plastics. nih.gov |
| Drug Delivery | Functionalization of nanoparticles and polymers. unibo.itresearchgate.net | Enables pH-sensitive drug release and targeted delivery. unibo.itresearchgate.net |
Addressing Limitations and Improving Efficacy in Specific Fields
Despite its wide range of applications, this compound has certain limitations that researchers are actively working to overcome. Addressing these challenges is key to improving its efficacy in specific fields and unlocking new possibilities.
One limitation is its reactivity in certain chemical transformations. For example, in the modified Julia olefination reaction, this compound did not yield the desired product, possibly due to side reactions like Michael addition or the presence of acidic protons. acs.org Future research could focus on developing alternative reaction conditions or catalyst systems to overcome these reactivity issues and expand the synthetic utility of this compound.
In the context of polymer science, while this compound is an effective crosslinking agent, the resulting material properties can sometimes be a trade-off. For instance, in some epoxy formulations, increasing the this compound content can lead to more brittle materials. ebi.ac.uk Research into formulating blends with other anhydrides or plasticizers could help to tune the mechanical properties of the final polymer network for specific applications. researcher.life
The table below outlines some of the current limitations and potential areas for improvement.
| Field of Application | Limitation | Potential Area for Improvement |
| Organic Synthesis | Limited reactivity in certain olefination reactions. acs.org | Development of new catalysts or reaction pathways. acs.org |
| Polymer Chemistry | Can lead to brittle materials in some formulations. ebi.ac.uk | Blending with other co-monomers or plasticizers to tailor mechanical properties. researcher.life |
| Biomaterials | Need for further understanding of long-term biocompatibility and degradation. bibliotekanauki.pl | Optimization of polymer modification and formulation for enhanced safety and efficacy. bibliotekanauki.pl |
| Energy Storage | Formation of a resistive layer on electrodes at high concentrations. acs.org | Optimization of additive concentration and electrolyte composition. acs.org |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
